3-(Ethylamino)thiolane-1,1-dione
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Overview
Description
3-(Ethylamino)thiolane-1,1-dione is an organosulfur compound with the molecular formula C6H13NO2S. It belongs to the class of thiadiazoles and is known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a thiolane ring substituted with an ethylamino group.
Mechanism of Action
Target of Action
The target of a compound is typically a protein within the body that the compound interacts with. This could be a receptor, enzyme, or any other protein that plays a role in biological processes .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve the compound binding to its target, inhibiting its target’s function, or enhancing its target’s function .
Biochemical Pathways
The biochemical pathways affected by the compound are the series of chemical reactions in the body that are influenced by the compound’s interaction with its target .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. These properties can greatly affect the compound’s bioavailability, or how much of the compound is able to reach its target and exert an effect .
Result of Action
The result of the compound’s action is the change that occurs in the body as a result of the compound’s interaction with its target. This could be a therapeutic effect, if the compound is a drug, or a toxic effect, if the compound is a toxin .
Action Environment
The action environment refers to how various factors, such as pH, temperature, and the presence of other compounds, can influence the compound’s stability, efficacy, and action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)thiolane-1,1-dione typically involves the reaction of thiolane-1,1-dione with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylamino)thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under an inert atmosphere.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-(Ethylamino)thiolane-1,1-dione has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for extractive distillation.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
Sulfolane (1λ6-thiolane-1,1-dione): A related compound with similar structural features but without the ethylamino group.
Tetrahydrothiophene: Another cyclic sulfur compound with different functional groups.
Uniqueness: 3-(Ethylamino)thiolane-1,1-dione is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-7-6-3-4-10(8,9)5-6/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVNYCSJNTUPFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCS(=O)(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663033 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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